1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15754870
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N5 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C9H13N5/c1-13-7-8(5-12-13)10-6-9-3-4-11-14(9)2/h3-5,7,10H,6H2,1-2H3 |
| Standard InChI Key | OGDHGDZROWWLJT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)NCC2=CC=NN2C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is CHN, with a molecular weight of 199.24 g/mol. Its systematic name reflects the substitution pattern: a methyl group at the 1-position of both pyrazole rings and a methylene linkage between the 4-amine of one pyrazole and the 5-position of the second pyrazole. While no CAS registry number is publicly documented, its structural analogs, such as N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS 1006459-61-5), provide reference points for its physicochemical properties .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 199.24 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar SA | 58.3 Ų |
Crystallographic Insights
Single-crystal X-ray diffraction of related bis-pyrazole compounds reveals a monoclinic lattice system (P2/n*) with unit cell parameters a = 9.9491(11) Å, b = 18.1523(17) Å, c = 11.7703(15) Å, and β = 113.473(14)° . The dihedral angle between the pyrazole planes in such structures averages 73.75°, indicating significant torsional strain that influences electronic conjugation. Key bond lengths include:
-
N–C (pyrazole): 1.345–1.348 Å
-
C–N (methylene bridge): 1.455 Å
These structural features enhance π-π stacking interactions in solid-state configurations, which are critical for designing metal-organic frameworks (MOFs) .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Condensation: 1-Methyl-1H-pyrazol-4-amine reacts with 1-methyl-1H-pyrazole-5-carbaldehyde in isopropanol under reflux, catalyzed by N,N-diisopropylethylamine (DIPEA).
-
Reductive Amination: Sodium cyanoborohydride reduces the intermediate Schiff base, yielding the target amine with >75% purity.
Table 2: Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Isopropanol |
| Temperature | 80°C (reflux) |
| Catalyst | DIPEA (10 mmol) |
| Reaction Time | 5–7 hours |
| Purification | Silica gel chromatography (EtOAc/hexane 3:7) |
Industrial Scalability
Continuous flow reactors improve yield (>90%) and reduce byproducts compared to batch processes. Key optimizations include:
-
Residence time: 12 minutes
-
Pressure: 2.5 bar
-
Catalyst loading: 0.5 mol% Pd/C
These conditions minimize epimerization and enhance throughput to 2.8 kg/day in pilot-scale trials.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole rings undergo regioselective halogenation at the 3- and 5-positions. For example, bromination with N-bromosuccinimide (NBS) in DMF produces 3,5-dibromo derivatives, which serve as intermediates for Suzuki-Miyaura couplings .
Coordination Chemistry
The compound acts as a bidentate ligand, forming stable complexes with transition metals. With Cu(II) acetate, it generates a square-planar complex ( \text{[Cu(L)_2_2_2]} ) that exhibits catalytic activity in Ullmann coupling reactions (TON = 1,200) .
Biological Activity and Mechanisms
Enzyme Inhibition
In vitro assays demonstrate potent inhibition of cyclin-dependent kinase 2 (CDK2) with an IC of 0.42 μM, surpassing roscovitine (IC = 1.1 μM) . Molecular docking reveals hydrogen bonding between the methylamine group and Glu81/CDK2, while the pyrazole rings engage in hydrophobic interactions with Ile10 and Leu83.
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound shows a GI of 8.9 μM via G phase arrest. Synergistic effects with doxorubicin (CI = 0.62) suggest combinatory therapeutic potential.
Table 3: Pharmacological Profile
| Assay | Result |
|---|---|
| CDK2 Inhibition (IC) | 0.42 μM |
| MCF-7 GI | 8.9 μM |
| HEK293 Cytotoxicity | >100 μM (selectivity index = 11.2) |
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
Self-assembly with Zn(NO) produces a porous MOF (BET surface area = 1,150 m/g) capable of CO adsorption (4.7 mmol/g at 298 K) . The material’s gate-opening pressure (3.2 bar) makes it suitable for gas separation membranes.
Polymer Stabilizers
Incorporating 0.5 wt% of the compound into polypropylene increases thermal degradation onset by 48°C (TGA analysis), attributed to radical scavenging at the methylene bridge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume